Molecular Weight Differentiation vs. 4-Bromo Analog (CAS 1187385-83-6)
4-(Bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole (MW 231.13 g/mol) exhibits a 6.5% higher molecular weight compared to its 4-bromo analog (MW 217.11 g/mol). This difference can serve as a critical parameter in lead optimization programs where molecular weight cut-offs (e.g., <300 Da for CNS drug-likeness) are stringently applied . The additional CH2 group provides increased lipophilicity and a distinct vector for further derivatization, offering a synthetic advantage for fine-tuning pharmacokinetic properties.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 231.13 g/mol |
| Comparator Or Baseline | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole (CAS 1187385-83-6): 217.11 g/mol |
| Quantified Difference | +14.02 g/mol (+6.5%) |
| Conditions | Standard molecular formula calculation: C9H15BrN2 vs. C8H13BrN2 |
Why This Matters
The molecular weight differential directly impacts physicochemical property calculations (cLogP, TPSA) and may influence the decision to use this intermediate over its bromo analog in medicinal chemistry campaigns targeting specific drug-like space.
